molecular formula C10H5BrClN3 B1449640 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile CAS No. 1594722-77-6

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile

Cat. No. B1449640
M. Wt: 282.52 g/mol
InChI Key: ZKUPKEYFGJYZFR-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is a type of naphthyridine . Naphthyridines are a class of heterocyclic compounds that contain a fused system of two pyridine rings . They are found in natural products (plants and marine organisms) or can be obtained synthetically .


Synthesis Analysis

The synthesis of naphthyridines has been a subject of research for many years . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the first representatives of unsubstituted naphthyridines were reported by adapting the Skraup quinoline synthesis to 3-aminopyridine .


Molecular Structure Analysis

Naphthyridines have six positional isomers with different locations of nitrogen atoms . The molecular formula of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is C10H5BrClN3 .


Chemical Reactions Analysis

Naphthyridines have been found to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

The molecular weight of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is 282.52 . Other physical and chemical properties are not mentioned in the retrieved papers.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • Azab & Rady (2012) described the synthesis of polyfunctionally heterocyclic derivatives incorporating 2-imino-2H-chromene moiety, using compounds related to 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile as intermediates (Azab & Rady, 2012).
    • Singh & Lesher (1990) discussed a novel synthesis method for 1,6-naphthyridin-2(1H)-ones and their derivatives, emphasizing the potential of these compounds in creating diverse chemical structures (Singh & Lesher, 1990).
    • Al-Issa (2012) explored the synthesis of new pyridine and fused pyridine derivatives, demonstrating the versatility of naphthyridine compounds in chemical synthesis (Al-Issa, 2012).
  • Potential Biological Applications :

    • Barlin & Tan (1985) synthesized a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, showing significant antimalarial activity. This highlights the potential of naphthyridine derivatives in pharmaceutical applications (Barlin & Tan, 1985).
  • Analytical and Spectroscopic Studies :

    • Jukić et al. (2010) conducted X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound structurally related to 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile. This research contributes to understanding the structural and optical properties of naphthyridine derivatives (Jukić et al., 2010).
  • Chemical Reaction Mechanisms :

    • Czuba & Woźniak (2010) studied the reactions of various bromo- and chloro-naphthyridines, providing insight into the reactivity and mechanisms of compounds similar to 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile (Czuba & Woźniak, 2010).

properties

IUPAC Name

6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUPKEYFGJYZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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